![molecular formula C19H17NO4S B12875192 (4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone CAS No. 827024-04-4](/img/structure/B12875192.png)
(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone is an organic compound that features a methoxyphenyl group and a tosylated pyrrole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Tosylation: The pyrrole ring is then tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Coupling with Methoxyphenyl Group: The final step involves coupling the tosylated pyrrole with a 4-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the biological activity of pyrrole derivatives.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methoxyphenyl)(1H-pyrrol-2-yl)methanone: Lacks the tosyl group, which may affect its reactivity and biological activity.
(4-Methoxyphenyl)(1H-indol-2-yl)methanone: Contains an indole ring instead of a pyrrole ring, which can lead to different biological properties.
(4-Methoxyphenyl)(1H-imidazol-2-yl)methanone: Features an imidazole ring, which can influence its interaction with biological targets.
Uniqueness
The presence of both the methoxyphenyl and tosylated pyrrole moieties in (4-Methoxyphenyl)(1-tosyl-1H-pyrrol-2-yl)methanone makes it unique. The tosyl group enhances its reactivity, allowing for further functionalization, while the methoxyphenyl group can participate in specific interactions with biological targets.
Propiedades
Número CAS |
827024-04-4 |
|---|---|
Fórmula molecular |
C19H17NO4S |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
(4-methoxyphenyl)-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]methanone |
InChI |
InChI=1S/C19H17NO4S/c1-14-5-11-17(12-6-14)25(22,23)20-13-3-4-18(20)19(21)15-7-9-16(24-2)10-8-15/h3-13H,1-2H3 |
Clave InChI |
MPMYIXSHDUNNCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




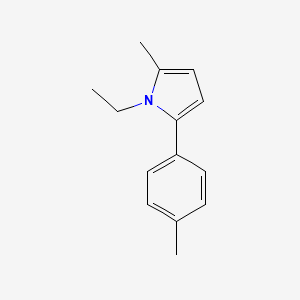



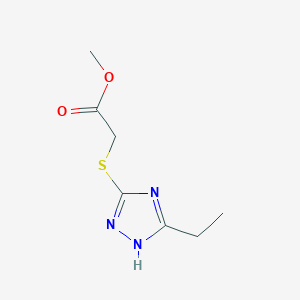
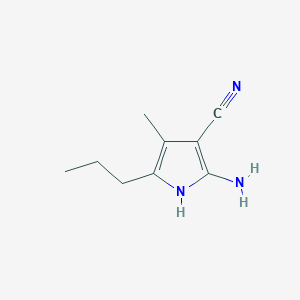

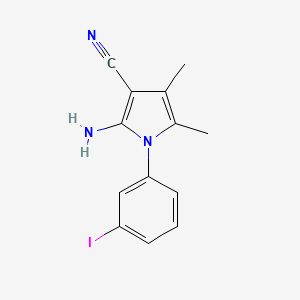
![2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)

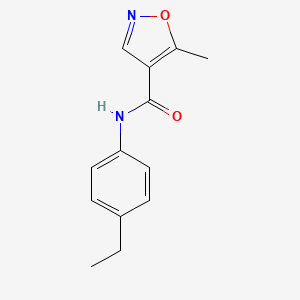
![(S)-Dibenzo[b,d]furan-4-yl(dibenzo[b,d]thiophen-3-yl)(phenyl)phosphine](/img/structure/B12875183.png)
